molecular formula C7H12N4O B2919330 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide CAS No. 934175-44-7

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide

Cat. No.: B2919330
CAS No.: 934175-44-7
M. Wt: 168.2
InChI Key: WEHLEXUDQFKQLS-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide is a chemical compound with the CAS Number 934175-44-7 and the molecular formula C 7 H 12 N 4 O . It belongs to the class of pyrazole derivatives, which are nitrogen-containing heterocycles of significant interest in medicinal chemistry and materials science due to their diverse biological activities and ability to coordinate with metals . The core structural feature of this reagent is the 4-methylpyrazole moiety linked to a propanohydrazide functional group. The presence of both a pyrazole ring and a hydrazide group makes it a versatile precursor for the synthesis of more complex molecules. Pyrazole-based ligands are widely exploited to create metal complexes for applications in catalysis and biomedical chemistry . Furthermore, the reactive hydrazide moiety is a key functional group in organic synthesis, frequently used to construct nitrogen-nitrogen bonds found in various pharmacologically active heterocycles, such as thiazoles and pyrazolines . Researchers can utilize this compound as a key intermediate to develop novel substances for potential investigation as kinase inhibitors , or as a ligand in the development of coordination compounds with metals like platinum for photophysical studies . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5-3-9-11(4-5)6(2)7(12)10-8/h3-4,6H,8H2,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHLEXUDQFKQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide typically involves the reaction of 4-methyl-1H-pyrazole with propanohydrazide under controlled conditions. One common method involves the condensation of 4-methyl-1H-pyrazole with propanohydrazide in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Key Substituents CNS Permeability Lipinski Compliance Toxicity Profile
This compound ~183.21* Pyrazole, Methyl Unknown Likely Yes Unknown
(EZ)-N'-Benzylidene-1e >400 Carbazole, Benzylidene High Partial Mutagenic, Hepatotoxic
N'-(4-Methoxybenzylidene)-3d 258.28 Methoxybenzylidene, Acetohydrazide Not Reported Yes Not Reported
2-(4-Chlorophenoxy)propanehydrazide 214.65 Chlorophenoxy Not Reported Yes Not Reported

*Calculated based on formula C₇H₁₂N₄O.

Discussion

Structural Impact on Bioactivity

  • Pyrazole vs. Carbazole: The pyrazole ring in this compound may offer metabolic stability over carbazole-containing analogs like 1e, which, while potent, carry higher toxicity risks .
  • Hydrazide Modifications: Schiff base formation (e.g., benzylidene in 1e) enhances CNS targeting but introduces mutagenicity . Simpler hydrazides (e.g., chlorophenoxy derivatives) prioritize solubility and oral bioavailability .

Drug-Likeness and Toxicity

  • Rule Compliance: Smaller analogs (e.g., 3d, chlorophenoxy derivatives) adhere more strictly to drug-likeness rules than bulkier Schiff bases .
  • Toxicity Trade-offs : Carbazole-linked compounds (1e) show therapeutic promise but require rigorous toxicity mitigation .

Biological Activity

2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide is a compound characterized by its unique structure, which includes a pyrazole ring and a hydrazide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula for this compound is C7H12N4O, with a molecular weight of approximately 168.20 g/mol. The presence of both the hydrazide functional group and the pyrazole ring contributes to its reactivity and potential therapeutic applications.

The compound's structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Its reactivity is primarily attributed to the hydrazide group, which can form complexes with metal ions and participate in condensation reactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging, but preliminary studies indicate several areas of interest:

  • Antimicrobial Activity : Initial investigations suggest that this compound may exhibit antimicrobial properties against various bacterial strains.
  • Antifungal Properties : Some studies have indicated potential antifungal activity, although further research is needed to quantify these effects.
  • Mechanisms of Action : The mechanisms through which this compound exerts its biological effects are not fully understood but may involve inhibition of key metabolic pathways in target organisms.

Antimicrobial Activity

A study highlighted the antimicrobial potential of related compounds, suggesting that derivatives of pyrazole can inhibit growth in both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, it shares structural similarities with other active pyrazole derivatives that have demonstrated significant antibacterial effects.

Compound NameMIC (μM)Activity Type
Compound A15.625Antistaphylococcal
Compound B62.5Antienterococcal
This compoundTBDPotentially Active

Antifungal Activity

Preliminary data suggest that compounds with similar structures exhibit antifungal properties. For instance, some pyrazole derivatives have shown effectiveness against Candida species, indicating a potential for this compound to also act against fungal infections.

Case Studies

Several case studies have examined the biological activity of pyrazole derivatives in general:

  • Study on Biofilm Formation : Research indicated that certain pyrazole derivatives inhibited biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this compound could possess similar properties. The minimum biofilm inhibitory concentration (MBIC) was reported as significantly lower than traditional antibiotics.
  • Quorum Sensing Inhibition : Another study explored the ability of pyrazole compounds to disrupt quorum sensing mechanisms in bacteria, which could enhance their efficacy as antimicrobial agents.

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 2-(4-Methyl-1H-pyrazol-1-yl)propanohydrazide?

Basic Research Question
The compound is typically synthesized via cyclization of hydrazide precursors. For example, hydrazide derivatives can be cyclized using phosphorus oxychloride (POCl₃) at 120°C under reflux conditions. Key steps include:

  • Precursor preparation : Reacting substituted benzoic acid hydrazides with 4-methylpyrazole derivatives.
  • Cyclization : Using POCl₃ as a dehydrating agent to form the oxadiazole or pyrazole ring systems .
  • Purification : Recrystallization from ethanol or methanol yields pure products.

Methodological Tip : Optimize stoichiometry (1:1 molar ratio of hydrazide to POCl₃) and monitor reaction progress via TLC.

Which spectroscopic and analytical techniques are most reliable for characterizing this compound and its derivatives?

Basic Research Question
A combination of techniques is recommended:

  • IR spectroscopy : Confirm N–H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .
  • NMR spectroscopy :
    • ¹H NMR : Identify pyrazole ring protons (δ 6.5–7.5 ppm) and hydrazide NH signals (δ 8.5–10 ppm).
    • ¹³C NMR : Detect carbonyl carbons (δ 160–170 ppm) and aromatic carbons .
  • Elemental analysis : Verify purity (>95%) and molecular formula .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement .

Methodological Tip : Cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve structural uncertainties .

How can crystallographic data discrepancies be addressed during structure refinement of pyrazole-hydrazide derivatives?

Advanced Research Question
Discrepancies in X-ray data (e.g., thermal parameters, occupancy factors) can arise due to disorder or twinning. Strategies include:

  • SHELXL refinement : Use the TWIN and BASF commands to model twinned crystals .
  • High-resolution data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Validation tools : Employ PLATON or Mercury to check for hydrogen bonding and π-π interactions .

Case Example : For 5-methyl-1-phenylpyrazole derivatives, anisotropic refinement of non-H atoms improved R-factor convergence from 0.08 to 0.05 .

What strategies are effective for modifying the hydrazide moiety to enhance biological activity?

Advanced Research Question
Structural modifications focus on:

  • Substituent introduction : Attach electron-withdrawing groups (e.g., Cl, NO₂) to the phenyl ring to improve bioavailability .
  • Heterocyclic fusion : Synthesize pyrazolo[3,4-c]pyrazole systems via hydrazine-mediated cyclization (e.g., reacting with hydrazine hydrate in ethanol) .
  • Bioactivity testing : Evaluate anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazol (scPTZ) models .

Methodological Tip : Use QSAR models to predict activity before synthesis.

How can "green chemistry" principles be applied to the synthesis of this compound derivatives?

Advanced Research Question
Eco-friendly approaches include:

  • Solvent selection : Replace POCl₃ with ionic liquids or water-miscible solvents (e.g., ethanol/water mixtures) .
  • Catalyst optimization : Use microwave-assisted synthesis to reduce reaction time and energy consumption.
  • Waste minimization : Recover unreacted precursors via column chromatography.

Case Study : A 30% reduction in reaction time and 50% lower solvent waste were achieved using microwave irradiation for pyrazole cyclization .

How should researchers resolve contradictions between experimental and computational spectral data?

Advanced Research Question
Conflicts between observed (e.g., NMR chemical shifts) and DFT-predicted values may arise due to:

  • Solvent effects : Simulate spectra using the IEFPCM solvent model (e.g., DMSO or CDCl₃) .
  • Conformational flexibility : Perform molecular dynamics (MD) simulations to identify dominant conformers.
  • Experimental validation : Acquire 2D NMR (COSY, HSQC) to confirm coupling patterns .

Example : For 5-methylpyrazole-4-carboxylic acid, DFT calculations with the B3LYP/6-311++G(d,p) basis set aligned with experimental IR data within 5 cm⁻¹ .

What are the challenges in designing pyrazole-fused heterocyclic systems using this compound?

Advanced Research Question
Key challenges include:

  • Regioselectivity : Control the position of hydrazide incorporation using directing groups (e.g., –OMe or –Cl substituents) .
  • Reaction conditions : Optimize temperature (80–120°C) and catalyst (e.g., iodine in ethanol) for azide-alkyne cycloaddition .
  • Characterization : Use HRMS and X-ray crystallography to confirm fused ring systems.

Case Example : 6-Phenylpyrazolo[3,4-c]pyrazoles were synthesized with >80% yield using iodine catalysis .

How can researchers address low yields in hydrazide cyclization reactions?

Basic Research Question
Low yields often result from:

  • Moisture sensitivity : Use anhydrous solvents and inert atmospheres.
  • Byproduct formation : Monitor reaction progress via LC-MS and quench intermediates with NaHCO₃ .
  • Catalyst optimization : Replace POCl₃ with polyphosphoric acid (PPA) for milder conditions .

Methodological Tip : Pre-activate the hydrazide precursor with acetic anhydride to enhance reactivity.

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